molecular formula C20H35ClN2O5S B13841593 3,4-O-Isopropylidene clindamycin B

3,4-O-Isopropylidene clindamycin B

Cat. No.: B13841593
M. Wt: 451.0 g/mol
InChI Key: OCZLAKAMOSUOEB-LOMUHGNXSA-N
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Description

3,4-O-Isopropylidene clindamycin B is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound is characterized by the presence of an isopropylidene group at the 3,4 positions of the clindamycin molecule. It is primarily used in biochemical research, particularly in the study of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-O-Isopropylidene clindamycin B involves the protection of the hydroxyl groups at the 3 and 4 positions of clindamycin with an isopropylidene group. This is typically achieved through the reaction of clindamycin with acetone in the presence of an acid catalyst . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-O-Isopropylidene clindamycin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of clindamycin .

Scientific Research Applications

3,4-O-Isopropylidene clindamycin B is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,4-O-Isopropylidene clindamycin B is similar to that of clindamycin. It inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding prevents the elongation of the peptide chain during translation, thereby inhibiting bacterial growth . The isopropylidene group provides additional stability to the molecule, enhancing its effectiveness in certain applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-O-Isopropylidene clindamycin B is unique due to its enhanced stability and specific applications in research. The presence of the isopropylidene group provides additional protection to the hydroxyl groups, making it more resistant to degradation and suitable for various biochemical studies .

Properties

Molecular Formula

C20H35ClN2O5S

Molecular Weight

451.0 g/mol

IUPAC Name

(4S)-N-[(1S,2S)-1-[(3aS,4R,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C20H35ClN2O5S/c1-7-11-8-12(23(5)9-11)18(25)22-13(10(2)21)15-17-16(27-20(3,4)28-17)14(24)19(26-15)29-6/h10-17,19,24H,7-9H2,1-6H3,(H,22,25)/t10-,11-,12?,13+,14?,15+,16?,17-,19+/m0/s1

InChI Key

OCZLAKAMOSUOEB-LOMUHGNXSA-N

Isomeric SMILES

CC[C@H]1CC(N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3C(C([C@H](O2)SC)O)OC(O3)(C)C)[C@H](C)Cl

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl

Origin of Product

United States

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